molecular formula C20H14ClFN2O2S B2642475 1-[(2-chloro-6-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326833-34-4

1-[(2-chloro-6-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2642475
CAS No.: 1326833-34-4
M. Wt: 400.85
InChI Key: GHVGSCKAIVEMBN-UHFFFAOYSA-N
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Description

Historical Research Evolution and Scientific Discovery

Thienopyrimidines emerged as a distinct class of heterocyclic compounds in the mid-20th century, with early synthetic efforts focusing on their structural analogy to purine bases like adenine. The thieno[3,2-d]pyrimidine isomer gained prominence in the 1990s due to its synthetic versatility and bioisosteric potential, enabling researchers to mimic nucleic acid components while introducing sulfur-based electronic modifications. A pivotal milestone occurred in 2012 when thieno[2,3-d]pyrimidinedione derivatives demonstrated potent antibacterial activity against multidrug-resistant Staphylococcus aureus strains, validating their pharmaceutical relevance.

The specific compound under discussion builds upon these historical foundations through strategic substitution patterns. Its 2-chloro-6-fluorobenzyl and 3-methylphenyl groups reflect modern medicinal chemistry strategies to optimize pharmacokinetic properties while maintaining core heterocyclic activity.

Academic Significance in Medicinal Chemistry

Thieno[3,2-d]pyrimidines occupy a privileged position in drug discovery due to three key factors:

  • Bioisosteric Mimicry : The scaffold serves as a sulfur-containing analog of purine bases, enabling interactions with enzymatic targets involved in nucleotide metabolism.
  • Structural Tunability : Positions 2, 4, and 6 permit diverse substitutions while maintaining aromatic stability, allowing precise modulation of electronic and steric properties.
  • Multitarget Potential : Documented activities span anticancer, antimicrobial, and central nervous system (CNS) applications, suggesting broad therapeutic utility.

Recent studies highlight the critical role of the dione moiety in hydrogen bond formation with biological targets, particularly in kinase inhibition and antibacterial mechanisms.

Structural Relationship to Heterocyclic Systems in Chemical Space

The compound’s architecture integrates three major heterocyclic subsystems:

Structural Component Key Features Role in Molecular Design
Thieno[3,2-d]pyrimidine core Fused thiophene-pyrimidine system Provides aromatic stability and π-π stacking capacity
2,4-Dione functionality Electron-deficient carbonyl groups Enables hydrogen bonding interactions
Aryl substituents Chloro-fluoro and methylphenyl groups Modulates lipophilicity and target selectivity

This hybrid structure occupies a strategic position in heterocyclic chemical space, combining the metabolic stability of thiophene derivatives with the target engagement capabilities of pyrimidine-based systems. Comparative analysis with simpler heterocycles reveals enhanced binding affinity (2-3 log units) in enzyme inhibition assays, attributable to the conjugated electron system and substituent effects.

Research Positioning of 1-[(2-Chloro-6-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Current research positions this compound as a lead structure for optimizing dual-acting therapeutic agents. Key characteristics driving its investigation include:

  • Substituent Synergy : The 2-chloro-6-fluorobenzyl group enhances membrane permeability (logP ≈ 3.2) while the 3-methylphenyl moiety provides steric stabilization against metabolic degradation.
  • Electronic Profile : Quantum mechanical calculations predict strong dipole interactions (μ ≈ 5.2 D) at the dione oxygen atoms, facilitating binding to polar enzyme pockets.
  • Synthetic Accessibility : Modular synthesis routes enable rapid generation of analogs through Suzuki-Miyaura couplings and nucleophilic substitutions.

Ongoing structure-activity relationship (SAR) studies focus on optimizing the substitution pattern at position 3 while maintaining the critical dione pharmacophore. Preliminary data suggest that bulkier aryl groups at this position improve selectivity for kinase targets over cytochrome P450 enzymes.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3-(3-methylphenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O2S/c1-12-4-2-5-13(10-12)24-19(25)18-17(8-9-27-18)23(20(24)26)11-14-15(21)6-3-7-16(14)22/h2-10,17-18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHFHQWDPMTYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring. For instance, starting from a thiophene derivative, a series of reactions including nitration, reduction, and cyclization can be employed.

    Substitution Reactions:

    Coupling Reactions: The final step often involves coupling the substituted phenyl rings with the thienopyrimidine core using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chloro-6-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.

    Substitution: The chloro and fluoro groups can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties . In vitro assays have demonstrated that it inhibits the proliferation of various cancer cell lines by targeting specific pathways involved in cell growth and survival.

Case Study: In Vitro Anticancer Screening

A study published in MDPI evaluated the anticancer activity of several thiophene derivatives, including this compound. The results showed significant inhibition of cell viability in liver cancer cells through mechanisms involving apoptosis and cell cycle arrest. The compound exhibited an IC50 value indicating potent activity against liver carcinoma cells compared to standard chemotherapeutic agents .

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
Formation of CoreCyclizationThiophene derivatives
SubstitutionNucleophilic substitutionChloro- and fluorophenyl reagents
PurificationCrystallization/ChromatographySolvents like acetone or ethanol

In addition to anticancer applications, this compound has shown promise in other areas:

  • Antimicrobial Activity : Preliminary studies indicate potential effectiveness against certain bacterial strains.
  • Anti-inflammatory Properties : Research suggests that it may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyrimidine-dione derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Functional Groups Biological Activity (Reported) Reference
1-[(2-Chloro-6-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (Target) Thieno[3,2-d]pyrimidine-2,4-dione 2-Chloro-6-fluorophenylmethyl, 3-methylphenyl Cl, F, methylphenyl Antimicrobial (inferred from analogs)
3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione Cyclohexyl, phenyl, p-tolyl Aromatic, aliphatic Not explicitly reported
6-(4-Chlorophenyl)-3,4-dihydro-1-(tetrahydrofuranosyl)-4-phenylpyrimidin-2(1H)-one Pyrimidin-2(1H)-one 4-Chlorophenyl, tetrahydrofuranosyl Cl, hydroxyl, furanose Antifungal, antioxidant
1-[2-Fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione 2-Fluoro-6-(trifluoromethyl)benzyl, methyl F, CF3, methyl Not explicitly reported (structural analog)
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thieno[2,3-d]pyrimidine-2,4-dione Methyl, thiazolyl, phenyl Thiazole, methyl Antimicrobial (Staphylococcus aureus)

Key Observations

Core Structure Influence: Thieno-pyrimidine derivatives (e.g., target compound and ) exhibit enhanced antimicrobial activity compared to simple pyrimidine-diones, likely due to the fused thiophene ring improving membrane permeability or target binding .

Substituent Effects: Halogenated Groups: The target compound’s 2-chloro-6-fluorophenylmethyl group may confer stronger electrophilic character, enhancing interactions with biological targets compared to non-halogenated analogs like . Aromatic vs. Aliphatic: Aromatic substituents (e.g., 3-methylphenyl in the target compound) improve π-π stacking interactions in receptor binding, whereas aliphatic groups (e.g., cyclohexyl in ) may reduce metabolic degradation .

Biological Activity: The thieno-pyrimidine scaffold in the target compound shares structural similarities with , which demonstrated potent activity against Staphylococcus aureus. Pyrimidine-furanose hybrids (e.g., ) exhibit antifungal and antioxidant properties, highlighting the role of carbohydrate moieties in modulating activity.

Physicochemical Properties

Property Target Compound 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4-dione 6-(4-Chlorophenyl)-3,4-dihydro-4-phenylpyrimidin-2(1H)-one
Molecular Weight (g/mol) ~400 (estimated) 365.43 319.19
Melting Point (°C) Not reported Not reported 116–118
LogP (Predicted) ~3.5 (high lipophilicity) ~3.0 ~2.8
Solubility Low (due to aromatic groups) Moderate (aliphatic substituents) Moderate (polar furanose group in )

Biological Activity

1-[(2-chloro-6-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

The primary biological targets of this compound include macrophage migration inhibitory factor (MIF) and D-dopachrome tautomerase (D-DT). The compound acts as a potent inhibitor of these targets by binding to their active sites, thereby disrupting their enzymatic functions. This inhibition has significant implications for cancer treatment as it affects critical signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.

Anticancer Activity

Research indicates that this thieno[3,2-d]pyrimidine derivative exhibits notable antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has been evaluated against non-small cell lung cancer cells and other oncogenic lines such as HepG2 and PC-3.
  • IC50 Values : In studies, the compound demonstrated IC50 values in the low micromolar range, indicating effective inhibition of cell proliferation. For example, one study reported an IC50 value of 0.55 μM against SU-DHL-6 lymphoma cells .

Mechanistic Insights

The compound's mechanism involves:

  • Induction of Apoptosis : It triggers apoptosis in cancer cells through caspase activation pathways.
  • Cell Cycle Arrest : The compound causes S phase cell cycle arrest in treated cells, contributing to its anticancer efficacy .

The biochemical properties of this compound include:

  • Solubility : Certain derivatives exhibit sufficient water solubility for further pharmacological studies.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit D-DT activity effectively, which is crucial in various cancers.

Study on Antiproliferative Effects

A recent study evaluated several thieno derivatives for their antiproliferative activity using MTT assays on HepG2 and PC-3 cell lines. The findings indicated that most compounds exhibited moderate to high cytotoxicity with varying IC50 values:

CompoundCell LineIC50 (μM)
1HepG24.296 ± 0.2
2PC-37.472 ± 0.42
12eSU-DHL-60.55
WSU-DLCL-20.95

This data underscores the potential of these compounds in developing targeted cancer therapies .

Structural Activity Relationship (SAR)

Preliminary SAR studies have identified key structural features that enhance biological activity:

  • Substituent Effects : The presence of electron-withdrawing groups like chloro or fluoro enhances potency against specific cancer cell lines.
  • Modification Impact : Structural modifications have been shown to significantly alter the inhibitory potency against MIF and D-DT enzymes .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing this thieno[3,2-d]pyrimidine derivative, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and cyclization reactions. For example, substituted benzyl halides can react with thieno-pyrimidine precursors under basic conditions (e.g., K₂CO₃ in DMF). Yields are improved by optimizing reaction time (e.g., 12–24 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 for benzyl halide:precursor) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for structural confirmation, and what spectral markers should be prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm for substituted phenyl groups) and methyl/methylene groups (δ 2.3–3.5 ppm). The thieno-pyrimidine core’s NH protons appear as broad singlets (δ 6.5–7.0 ppm) .
  • HR-MS : Confirm molecular weight with <5 ppm error. For example, a [M+H]+ peak at m/z 420.1568 was validated for a related analog .
  • IR : C=O stretches (~1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data between synthetic batches?

  • Methodological Answer : Contradictions in NMR/HR-MS data often arise from incomplete purification or regioisomeric byproducts. Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate pure fractions. For ambiguous signals, employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks. Cross-validate with X-ray crystallography for absolute configuration confirmation .

Q. What in vitro assays are suitable for evaluating biological activity, and how should controls be designed?

  • Methodological Answer :

  • Antiplasmodial Activity : Use Plasmodium falciparum cultures (e.g., strain 3D7) with a 72-hour incubation. Measure IC₅₀ via SYBR Green fluorescence, comparing to chloroquine controls .
  • Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK293). Include vehicle (DMSO ≤0.1%) and positive controls (e.g., staurosporine) to validate assay integrity .

Q. How can structure-activity relationship (SAR) studies be designed to improve metabolic stability?

  • Methodological Answer :

  • Substituent Modifications : Replace metabolically labile groups (e.g., methyl with trifluoromethyl) to resist oxidative degradation. For example, 3-tolyl substitution enhances microsomal stability (t₁/₂ >60 minutes in human liver microsomes) .
  • LogP Optimization : Adjust lipophilicity (target LogP 2–4) via introducing polar groups (e.g., piperazine) to enhance solubility without compromising membrane permeability .

Q. What computational methods predict binding interactions with target enzymes (e.g., kinase inhibitors)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with crystal structures (e.g., PDB: 5ZJ) to model interactions. Prioritize residues forming hydrogen bonds (e.g., pyrimidine-dione with Asp86) and hydrophobic pockets (fluorophenyl with Leu123) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD <2 Å) for ligand-protein complexes .

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